molecular formula C6H8ClN3S B11903945 (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine

(6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine

Cat. No.: B11903945
M. Wt: 189.67 g/mol
InChI Key: FHFMAKPVLPQGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine is a chemical building block of high interest in medicinal chemistry and neuroscience research. This compound features a pyrimidine core that is central to a class of ligands known to selectively target neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . The α7 nAChR is a well-established target for investigating therapeutic interventions in cognitive disorders, inflammation, and conditions such as Alzheimer's and Parkinson's diseases . The structure of this compound includes a chloro group and a methylthio ether, which are typical handles for further synthetic modification, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . The aminomethyl substituent enhances the molecule's versatility, serving as a point for functionalization to optimize receptor affinity, selectivity, and pharmacokinetic properties. As a valuable intermediate, it is strictly for use in laboratory research to develop novel pharmacologic probes and potential therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H8ClN3S

Molecular Weight

189.67 g/mol

IUPAC Name

(6-chloro-2-methylsulfanylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C6H8ClN3S/c1-11-6-9-4(3-8)2-5(7)10-6/h2H,3,8H2,1H3

InChI Key

FHFMAKPVLPQGOJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)CN

Origin of Product

United States

Preparation Methods

Substrate Preparation and Reactivity

A common precursor for this route is 4,6-dichloro-2-(methylthio)pyrimidine , which allows sequential substitution at positions 4 and 6. The methylthio group at position 2 acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack at position 4.

Amination at Position 4

Transition Metal-Mediated Amination

Buchwald-Hartwig Amination

This method leverages palladium catalysts to facilitate C–N bond formation between aryl halides and amines. For (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine , the substrate 4-chloro-6-iodo-2-(methylthio)pyrimidine is ideal due to the superior leaving-group ability of iodide.

Catalytic System and Conditions

  • Catalyst : Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))

  • Ligand : Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base : Cs2CO3

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C

  • Yield : ~75–85%.

Advantages Over Classical Methods

  • Regioselectivity : Exclusive amination at position 4 due to ligand-controlled selectivity.

  • Functional Group Tolerance : Stable under Pd catalysis, preserving methylthio and chloro groups.

Cyclization and Ring-Formation Strategies

Biginelli Reaction Derivatives

While less common, pyrimidine ring construction from thiourea and β-keto esters offers an alternative route. For example:

  • Components :

    • Thiourea derivative: Methylthio-substituted thiourea

    • β-Keto ester: Ethyl acetoacetate

    • Aldehyde: Chloroacetaldehyde

  • Conditions : HCl catalysis, ethanol reflux.

This method installs the methylthio and chloro groups during cyclization, but introducing the methanamine moiety requires post-cyclization functionalization, complicating the synthesis.

Comparative Analysis of Methodologies

Method Yield Complexity Regioselectivity Scalability
Nucleophilic Substitution60–70%ModerateModerateHigh
Buchwald-Hartwig75–85%HighExcellentModerate
Cyclization30–40%HighLowLow

Key Observations :

  • Nucleophilic Substitution : Preferred for industrial-scale synthesis due to reagent availability and operational simplicity.

  • Buchwald-Hartwig : Superior for academic settings requiring high regiocontrol, albeit with higher catalyst costs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic displacement under basic conditions.

Key Examples:

  • Reaction with Amines :
    Treatment with primary or secondary amines (e.g., methylamine, piperidine) in ethanol or THF at reflux replaces the chlorine atom with an amine group.
    Example:

    (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine+CH3NH2EtOH, reflux(6-(Methylamino)-2-(methylthio)pyrimidin-4-yl)methanamine\text{(6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{EtOH, reflux}} \text{(6-(Methylamino)-2-(methylthio)pyrimidin-4-yl)methanamine}

    Yield: 72–85% (varies with amine nucleophilicity).

  • Thiol Substitution :
    Reaction with thiols (e.g., benzyl mercaptan) in DMF with K2_2CO3_3 produces thioether derivatives.

Oxidation Reactions

The methylthio (-SMe) group at position 2 is susceptible to oxidation:

Oxidation to Sulfoxide/Sulfone :

  • mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 20°C converts -SMe to sulfoxide (-SOCH3_3) within 4 hours .

    -SMemCPBA, CH2Cl2-SOCH3\text{-SMe} \xrightarrow{\text{mCPBA, CH}_2\text{Cl}_2} \text{-SOCH}_3

    Product : (6-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)methanamine (confirmed by 1^1H NMR: δ 2.43 ppm for -SOCH3_3) .

  • Further oxidation with H2_2O2_2/AcOH yields sulfone derivatives (-SO2_2CH3_3).

Amine Functionalization

The primary amine on the ethanamine side chain participates in:

A. Acylation :

  • Reaction with acetyl chloride in pyridine yields the corresponding acetamide.

    -CH2NH2+AcCl-CH2NHAc\text{-CH}_2\text{NH}_2 + \text{AcCl} \rightarrow \text{-CH}_2\text{NHAc}

B. Alkylation :

  • Treatment with alkyl halides (e.g., methyl iodide) in the presence of K2_2CO3_3 produces secondary or tertiary amines.

Cross-Coupling Reactions

The chloro substituent enables transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling :

  • Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3_3)4_4 as a catalyst in dioxane/H2_2O at 80°C replaces chlorine with an aryl group .

    -Cl+Ar-B(OH)2Pd catalyst-Ar\text{-Cl} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{-Ar}

    Typical Yield : 60–75% .

Ring Functionalization

The pyrimidine ring participates in electrophilic substitutions under acidic conditions:

Nitration :

  • Nitration with HNO3_3/H2_2SO4_4 introduces nitro groups at position 5, though yields are moderate (45–50%).

Reductive Reactions

Catalytic Hydrogenation :

  • Hydrogenation over Pd/C in methanol reduces the pyrimidine ring to a dihydropyrimidine, altering biological activity.

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an SN_NAr mechanism, facilitated by electron-withdrawing effects of the pyrimidine ring .

  • Oxidation : mCPBA oxidizes -SMe via a two-electron transfer pathway, forming sulfoxide without over-oxidation to sulfone under controlled conditions .

Scientific Research Applications

Medicinal Chemistry

Potential as Kinase Inhibitor
One of the primary applications of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine is its exploration as a kinase inhibitor. Kinases are critical enzymes in cellular signaling pathways, and their inhibition can be beneficial in cancer therapy. Research indicates that compounds with similar structures have shown promise in targeting specific kinases involved in tumor growth and proliferation.

Antiviral Activity
Studies have also demonstrated the compound's potential antiviral properties. For instance, derivatives of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine have been synthesized and evaluated for their activity against the human immunodeficiency virus (HIV). These studies suggest that modifications to the pyrimidine structure can enhance antiviral efficacy, making it a candidate for further development in antiviral therapies .

Biological Studies

Cellular Pathway Analysis
The interactions of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine with various biological targets provide insights into cellular mechanisms. This compound can be utilized to study the modulation of signaling pathways, particularly those related to cancer and viral infections. Its ability to influence protein function makes it a valuable tool for probing biological processes .

Anti-Platelet Activity
Research has evaluated the anti-platelet aggregation activity of compounds derived from (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine. These studies indicate that certain derivatives exhibit significant inhibition of platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases .

Chemical Biology

Probing Protein Functions
In chemical biology, (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine serves as a probe for understanding the function of specific proteins and enzymes within biological systems. By selectively inhibiting target proteins, researchers can elucidate their roles in various biochemical pathways, contributing to a deeper understanding of disease mechanisms.

Industrial Applications

Synthesis of Complex Organic Molecules
The unique chemical properties of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine facilitate its use in synthesizing other complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions, which are essential in developing new materials and pharmaceuticals.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryKinase InhibitionPotential for cancer therapy
Antiviral ActivityEffective against HIV-related compounds
Biological StudiesCellular Pathway AnalysisModulates signaling pathways
Anti-Platelet ActivitySignificant inhibition observed
Chemical BiologyProbing Protein FunctionsEssential for understanding biochemical roles
Industrial ApplicationsSynthesis of Organic MoleculesUseful in various chemical transformations

Case Studies

  • Kinase Inhibition Study
    A study focused on synthesizing derivatives of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine to evaluate their efficacy as kinase inhibitors showed promising results. The derivatives were tested against several kinases implicated in cancer progression, demonstrating significant inhibitory effects.
  • Antiviral Evaluation
    Research conducted on the antiviral properties of modified pyrimidine compounds revealed that specific substitutions could enhance activity against HIV. The study highlighted the importance of structural modifications in developing effective antiviral agents .
  • Platelet Aggregation Research
    An investigation into the anti-platelet effects of synthesized derivatives indicated that certain compounds derived from (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine exhibited substantial inhibition of platelet aggregation, suggesting potential applications in treating thrombotic conditions .

Mechanism of Action

The mechanism of action of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties:

  • CAS Number : 1005-38-5
  • Synthetic Route : Typically synthesized via nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with methanamine or its derivatives under basic conditions .
  • Physicochemical Profile : Moderate lipophilicity (predicted clogP ~2.0–2.5) and polar surface area (~58 Ų), suggesting balanced membrane permeability and solubility .

Comparison with Structural Analogs

This section compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference
(6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine 6-Cl, 2-SMe, 4-CH2NH2 188.66 High reactivity for further derivatization; moderate solubility
6-Methyl-2-(methylthio)pyrimidin-4-amine (QW-0240) 6-Me, 2-SMe, 4-NH2 169.22 Reduced electrophilicity vs. chloro analog; used in agrochemicals
6-Chloro-N-ethyl-2-(methylthio)-4-pyrimidinamine 6-Cl, 2-SMe, 4-NHEt 202.69 Enhanced lipophilicity (clogP ~3.0); potential CNS activity
[2-(Pyridin-2-yl)pyrimidin-4-yl]methanamine 2-Pyridyl, 4-CH2NH2 186.22 Improved π-π stacking for receptor binding; antiviral applications
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid 2-SMe, 4-COOH, 5-NH2 187.19 High polarity (logP ~0.5); used in coordination chemistry

Substituent Effects on Reactivity and Physicochemistry

  • Chloro vs. Methyl at Position 6 : The chloro group in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitutions (e.g., with amines) compared to the methyl group in QW-0240 .
  • Methylthio (-SMe) at Position 2 : The -SMe group contributes to moderate lipophilicity and stabilizes the pyrimidine ring via electron donation, a feature shared across all analogs .
  • Methanamine (-CH2NH2) vs.

Biological Activity

(6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine is a pyrimidine derivative notable for its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. The compound's unique structure, characterized by the presence of a chlorine atom, a methylthio group, and a methanamine functional group, contributes to its diverse interactions with biological systems.

Chemical Structure and Properties

The chemical structure of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine can be depicted as follows:

C7H9ClN4S\text{C}_7\text{H}_9\text{ClN}_4\text{S}

This structure consists of a pyrimidine ring with specific substituents that enhance its reactivity and biological activity.

Antimicrobial Properties

Pyrimidine derivatives, including (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine, have been shown to exhibit significant antimicrobial activity . Research indicates that compounds with similar structures can inhibit bacterial and fungal growth, suggesting potential applications in treating infections.

Anticancer Activity

The compound's anticancer properties are particularly noteworthy. Studies have demonstrated that pyrimidine derivatives can act as inhibitors of key enzymes involved in cancer progression. For instance, compounds structurally related to (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

In a comparative study, the compound was evaluated alongside other pyrimidine derivatives for its antiproliferative effects. The results highlighted its potential as a lead compound in cancer therapy due to its ability to disrupt microtubule dynamics .

Enzyme Inhibition

(6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine has been investigated for its role as an enzyme inhibitor . It is hypothesized that the presence of the methylthio group enhances binding affinity to specific targets such as dihydrofolate reductase (DHFR) and other critical enzymes involved in metabolic pathways .

The mechanism of action involves interaction with biological targets through hydrogen bonding and hydrophobic interactions facilitated by the compound's functional groups. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions and elucidate the compound's pharmacodynamics.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine:

  • Anticancer Efficacy : In vitro studies on MDA-MB-435 cancer cell lines demonstrated that this compound could significantly inhibit cell growth at concentrations as low as 10 µM, with further investigations revealing an IC50 value indicative of its potency .
  • Antimicrobial Testing : A series of tests against various bacterial strains confirmed the antimicrobial efficacy of related pyrimidine compounds, suggesting that (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine may exhibit similar properties .
  • Enzyme Interaction Studies : Binding studies revealed that the compound effectively inhibits DHFR, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition correlates with its observed anticancer activity .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
2-Amino-4-chloropyrimidineAmino group at position 2Anticancer and antimicrobial
6-Methylthio-2-pyrimidinamineMethylthio group at position 6Diverse biological activities
4-Amino-6-chloropyrimidineAmino group at position 4Involved in various biochemical pathways

This table illustrates the structural diversity among pyrimidine derivatives and highlights the unique characteristics of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine that may influence its specific applications in biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chlorinated pyrimidine intermediates (e.g., 6-chloro-2-(methylthio)pyrimidine) may react with amines under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or THF. Evidence from pyrimidine analogs suggests that substituent positioning (e.g., chlorine at C6 and methylthio at C2) impacts reactivity . Optimizing stoichiometry of the amine reagent and using catalysts like K₂CO₃ can improve yields . Purity is typically verified via HPLC or LC-MS, with yields ranging from 50–75% depending on solvent choice .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the methanamine (-CH₂NH₂) group and substituent positions (e.g., methylthio at C2). Aromatic protons in the pyrimidine ring appear as distinct singlets or doublets in δ 7.5–8.5 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of planar pyrimidine geometry and bond angles. For example, C-Cl bond lengths typically measure ~1.73 Å in similar structures .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 215.06 for C₆H₉ClN₃S) .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

  • Methodological Answer : The compound is moderately soluble in DMSO or methanol but poorly in aqueous buffers. Stability tests under varying pH (4–9) and temperatures (4°C to 37°C) are recommended. For long-term storage, lyophilization at -20°C under inert gas (N₂) prevents degradation of the methylthio group .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assay systems?

  • Methodological Answer : Discrepancies may arise from differences in cell permeability, metabolic stability, or assay conditions (e.g., serum protein binding). To address this:

  • Conduct parallel assays in cell-free (e.g., enzyme inhibition) vs. cell-based systems .
  • Use isotopic labeling (e.g., 14^14C-methanamine) to track intracellular uptake .
  • Apply statistical meta-analysis to identify outliers or confounding variables (e.g., ATP levels in kinase assays) .

Q. What strategies optimize the compound’s selectivity as a kinase or enzyme inhibitor?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at C4 (methanamine) to enhance hydrogen bonding with target active sites. For example, replacing -CH₂NH₂ with bulkier groups (e.g., cyclopropylamine) may reduce off-target effects .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities against kinase homology models .
  • Selectivity Screening : Profile against kinase panels (e.g., 100+ kinases) to identify cross-reactivity hotspots .

Q. How does the methylthio group influence the compound’s metabolic stability in vivo?

  • Methodological Answer : The methylthio (-SMe) group is susceptible to oxidative metabolism (e.g., CYP450-mediated sulfoxidation). To evaluate:

  • Perform liver microsome assays (human/rat) with NADPH cofactors, monitoring metabolites via LC-MS/MS .
  • Compare half-life (t₁/₂) with analogs lacking the methylthio group. Data from pyrimidine derivatives suggest t₁/₂ improvements of 2–3× with fluorinated replacements .

Q. What are the challenges in crystallizing this compound for structural studies, and how are they addressed?

  • Methodological Answer : Poor crystallization is common due to flexible methanamine and methylthio groups. Strategies include:

  • Co-crystallization : Use target proteins (e.g., kinases) to stabilize the compound in binding pockets .
  • Cryoprotection : Flash-cooling crystals in liquid N₂ with cryoprotectants (e.g., glycerol) minimizes lattice disruption .
  • Halogen Bonding : The C6 chlorine atom can promote crystal packing via Cl···π interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.